molecular formula C9H6BrF3O3 B8156663 3-Bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoic acid

3-Bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoic acid

Cat. No.: B8156663
M. Wt: 299.04 g/mol
InChI Key: PTEUHDLSBJLZCE-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoic acid is an organic compound with the molecular formula C9H6BrF3O3. This compound is characterized by the presence of bromine, fluorine, and difluoroethoxy groups attached to a benzoic acid core. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: The addition of fluorine atoms to the aromatic ring.

    Etherification: The attachment of the difluoroethoxy group to the aromatic ring.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques to obtain the desired compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while esterification produces ester compounds.

Scientific Research Applications

3-Bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoic acid is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for developing pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and difluoroethoxy groups can influence the compound’s binding affinity and selectivity towards these targets, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(2,2-difluoroethoxy)-5-ethoxybenzoic acid
  • 3-Bromo-4-(2,2-difluoroethoxy)-5-methoxybenzoic acid

Uniqueness

3-Bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoic acid is unique due to the specific arrangement of bromine, fluorine, and difluoroethoxy groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-5-1-4(9(14)15)2-6(11)8(5)16-3-7(12)13/h1-2,7H,3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEUHDLSBJLZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OCC(F)F)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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